molecular formula C14H13Cl2N3O4 B2732662 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034310-93-3

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2732662
CAS No.: 2034310-93-3
M. Wt: 358.18
InChI Key: HKSUTMFHAOQAJE-UHFFFAOYSA-N
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Description

“3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C14H13Cl2N3O4 and a molecular weight of 358.18. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is known to have two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . Additionally, it contains a 2,4-dichlorophenoxyacetyl group and an azetidin-3-yl group.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ma et al. (2011) involved synthesizing compounds based on the thiazolidine-2,4-dione moiety for treating inflammatory diseases. These compounds showed significant inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E(2) generation (Ma et al., 2011).

Antimicrobial Activity

Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating antibacterial activity against various bacteria including Staphylococcus aureus, and antifungal activity against Candida albicans (Alhameed et al., 2019).

Pharmacological Evaluation

Mistry and Desai (2006) prepared compounds featuring the azetidinone and thiazolidinone structures, showing antibacterial activity against various bacteria such as Escherichia coli and antifungal activity against Candida albicans (Mistry & Desai, 2006).

Antibacterial Activity and SARs

Trotsko et al. (2018) synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, exhibiting antibacterial activity similar to or higher than reference drugs like oxacillin and cefuroxime. The study suggested different molecular mechanisms for their antibacterial activity (Trotsko et al., 2018).

Future Directions

Future research could focus on the synthesis, characterization, and biological activity testing of “3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” and its derivatives. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could potentially be a valuable addition to various fields, including medicinal chemistry and drug development.

Properties

IUPAC Name

3-[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4/c15-8-1-2-11(10(16)3-8)23-7-13(21)18-5-9(6-18)19-12(20)4-17-14(19)22/h1-3,9H,4-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUTMFHAOQAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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